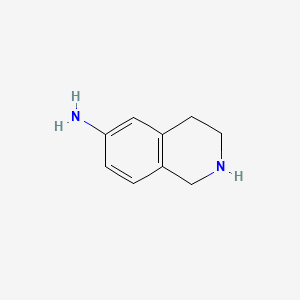

1,2,3,4-Tetrahydroisoquinolin-6-amine

説明

Historical Context and Significance in Organic and Medicinal Chemistry

The exploration of the THIQ scaffold dates back to the early 20th century with the development of seminal synthetic methods like the Pictet-Spengler and Bischler-Napieralski reactions, which remain cornerstone strategies for their construction to this day. nih.govrsc.org The significance of this scaffold in medicinal chemistry was solidified by its discovery in a multitude of natural products with potent biological activities. nih.govresearchgate.net This has inspired generations of chemists to synthesize and evaluate novel THIQ analogs for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov

Overview of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core in Natural Products and Synthetic Analogs

The THIQ nucleus is a key structural motif in a large family of isoquinoline (B145761) alkaloids found in plants. nih.gov Prominent examples include the potent opioid analgesics morphine and codeine, the antitussive agent noscapine, and the muscle relaxant tubocurarine. nih.gov The remarkable diversity of biological effects exhibited by these natural products has spurred the development of a vast library of synthetic THIQ derivatives. Clinically used drugs such as the antihypertensive quinapril (B1585795) and the anthelmintic praziquantel (B144689) feature this core structure, highlighting its versatility and importance in modern medicine. nih.gov The ability of the THIQ framework to mimic the structure of biogenic amines, such as dopamine (B1211576) and serotonin, has also made it a valuable template in neuroscience research.

Specific Focus on 1,2,3,4-Tetrahydroisoquinolin-6-amine within the Class

Within the large family of THIQ derivatives, this compound (also known as 6-amino-1,2,3,4-tetrahydroisoquinoline) is a structurally simple yet important molecule. Its primary amino group on the benzene (B151609) ring offers a versatile handle for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. While not as extensively studied as some other THIQ derivatives, its role as a synthetic intermediate is crucial for accessing a range of substituted tetrahydroisoquinolines with potential biological activities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAFIVJVSQVSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 1,2,3,4 Tetrahydroisoquinolin 6 Amine

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug design. The available data for 1,2,3,4-Tetrahydroisoquinolin-6-amine is summarized below.

| Property | Value |

| CAS Number | 72299-67-3 |

| Molecular Formula | C₉H₁₂N₂ |

| IUPAC Name | This compound |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Purity | 97% |

| Storage Temperature | 2-8 °C |

Data sourced from commercial supplier information. sigmaaldrich.com

Synthesis of 1,2,3,4 Tetrahydroisoquinolin 6 Amine

While specific, dedicated synthetic routes for 1,2,3,4-Tetrahydroisoquinolin-6-amine are not extensively detailed in readily available literature, a plausible and efficient method involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinoline (B145761). This approach provides a direct pathway to the saturated, amino-substituted heterocyclic core.

A general method for preparing amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines, followed by the hydrolysis of the acetamide (B32628) group. researchgate.net This two-step process is an effective way to introduce the primary amine onto the aromatic ring of the tetrahydroisoquinoline scaffold.

Research Findings and Applications

Impact of Substituents on the Aromatic Ring System

The electronic properties of substituents on the aromatic ring significantly impact the reactivity and biological interactions of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through inductive and resonance mechanisms. openstax.orglibretexts.org

Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), increase the electron density of the aromatic ring, making it more nucleophilic. lumenlearning.com This enhanced electron density can facilitate interactions with electron-deficient biological targets. For instance, the presence of electron-donating groups like hydroxy or methoxy has been found to favor the cyclization step in the synthesis of THIQ derivatives. nih.gov In the context of biological activity, an –OH substituent can make the aromatic ring significantly more reactive than an unsubstituted benzene (B151609) ring in electrophilic aromatic substitution reactions. openstax.org

Conversely, electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. openstax.orglumenlearning.com These groups can be beneficial when specific electronic interactions, such as hydrogen bonding or dipole-dipole interactions, are required for binding to a biological target. SAR studies have shown that the presence of both electron-donating and electron-withdrawing groups on the THIQ backbone can be vital in modulating the biological potential of the synthesized compounds. nuph.edu.uaresearchgate.net

A study on 1-adamantoyloaminoalkyl derivatives of THIQ revealed that introducing substituents into the aromatic part of the molecule reduced the binding affinity for 5-HT(1A) receptors compared to unsubstituted derivatives. nih.gov However, many of these new compounds remained potent ligands for this receptor. nih.gov Specifically, a derivative with a 5-bromo and 8-methoxy substitution was identified as a potent mixed 5-HT(1A)/5-HT(2A) ligand. nih.gov

The following table summarizes the general electronic effects of common substituents on the aromatic ring:

| Substituent | Electronic Effect | Impact on Ring Reactivity |

| -OH | Electron-Donating | Activating |

| -OCH3 | Electron-Donating | Activating |

| -CH3 | Electron-Donating | Activating |

| -H | Neutral | Baseline |

| -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating |

| -NO2 | Electron-Withdrawing | Deactivating |

| -CN | Electron-Withdrawing | Deactivating |

The size and shape of substituents on the aromatic ring can introduce steric hindrance, which influences the molecule's conformational preferences and its ability to bind to a biological target. Large, bulky substituents may prevent the molecule from adopting the optimal conformation for binding, thereby reducing its activity. Conversely, in some cases, steric bulk can enhance selectivity by preventing binding to off-target sites.

Modifications at the Nitrogen Atom (N-Substitution)

The nitrogen atom at position 2 of the 1,2,3,4-tetrahydroisoquinoline ring is a common site for modification in SAR studies. N-substitution can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

A variety of substituents, ranging from small alkyl groups to larger aryl and heterocyclic moieties, have been introduced at the N-2 position. For example, novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal activity. nih.gov In one study, compounds with specific N-substitutions demonstrated potent activity against various fungal species, with one analog being particularly effective against Saccharomyces cerevisiae and another against Yarrowia lipolytica. nih.gov

In the development of CXCR4 antagonists, modifications at the nitrogen atom were part of the broader strategy to improve the properties of the lead compounds. nih.govnih.gov Similarly, N-substituted tetrahydroisoquinolines have been explored as antagonists of the 5-hydroxytryptamine 5HT(1B) receptor, potential anti-depressive agents, and anti-hypertensive agents. nih.gov

The table below provides examples of N-substitutions and their associated biological activities:

| N-Substituent | Associated Biological Activity |

| Alkyl groups | Antifungal, Antibacterial |

| Aryl groups | CXCR4 antagonism, 5HT(1B) antagonism |

| Acyl groups | Bradycardic agents |

| Heterocyclic moieties | Antifungal, Antitubercular |

Derivatization at Various Positions (e.g., 1, 3, 4, 5, 7, and 8) of the 1,2,3,4-Tetrahydroisoquinoline Core

Besides the aromatic ring and the nitrogen atom, other positions on the 1,2,3,4-tetrahydroisoquinoline core (C-1, C-3, C-4, C-5, C-7, and C-8) are amenable to derivatization, offering further opportunities to modulate biological activity.

Position 1: The C-1 position is frequently substituted, and these modifications can have a profound impact on activity. A series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and showed contractile activity. nih.gov Notably, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was identified as an effective anticonvulsant. nih.gov The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has also been recognized as a potential antiparkinsonian agent. researchgate.net

Positions 3 and 4: Modifications at the C-3 and C-4 positions have also been explored. To investigate potency, solubility, and metabolic stability, different groups have been substituted at the N-2, C-3, and C-4 positions of certain THIQ derivatives. researchgate.net A synthetic method has been developed for direct access to C3/C1-disubstituted THIQ derivatives. nih.gov

Positions 5, 7, and 8: Derivatization at these positions on the aromatic ring has been shown to be crucial for certain biological activities. In the context of antitubercular agents, a series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective inhibitors of M. tb. nih.gov SAR studies for these compounds showed that the nature of the linker at position 7 was important, with -CH2- and -CONH- linkers being more effective than -CO- and -COCH2- linkers. nih.gov Furthermore, while large substituents at the 5-position were tolerated, an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov

The following table summarizes the impact of derivatization at various positions:

| Position of Derivatization | Example Substituent | Observed Biological Effect |

| C-1 | Methyl, Phenyl | Anticonvulsant, Antiparkinsonian, Contractile activity |

| C-1, C-1 (disubstituted) | Alkyl | Dopamine (B1211576) D2 receptor-blocking activity |

| C-3, C-1 (disubstituted) | Varied | Potential for anticancer activity |

| C-5 | Benzyl (B1604629) | Tolerated in antitubercular agents |

| C-7 | Linked aromatic ring | Positioning is important for antitubercular activity |

| C-8 | N-methylpiperazine | Preferred for antitubercular activity |

Rational Design of this compound Analogs Based on SAR Data

The culmination of SAR studies is the rational design of new analogs with improved therapeutic potential. By integrating the knowledge gained from systematic modifications of the 1,2,3,4-tetrahydroisoquinoline scaffold, medicinal chemists can make informed decisions about which structural features are likely to enhance a desired biological activity while minimizing off-target effects.

For example, based on SAR data, it is understood that for a particular target, a small, electron-donating substituent at the C-7 position might be optimal, while a bulky, lipophilic group at the N-2 position could enhance cell permeability. The understanding that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines exhibit potent dopamine D2 receptor-blocking activity can guide the design of new antipsychotic agents. nih.gov Similarly, the neuroprotective properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline could inspire the development of novel treatments for neurodegenerative diseases. researchgate.net

The rational design process involves a continuous cycle of designing new molecules based on existing SAR, synthesizing them, evaluating their biological activity, and then using the new data to refine the SAR model further. This iterative process is fundamental to modern drug discovery and has been successfully applied to the 1,2,3,4-tetrahydroisoquinoline class of compounds to develop new therapeutic agents.

Neuropharmacological Applications and Neuroprotection

Derivatives of the 1,2,3,4-tetrahydroisoquinoline skeleton have been extensively investigated for their effects on the central nervous system. They have shown potential in modulating key neurotransmitter systems and offering protection in models of neurodegenerative diseases. rsc.org

Dopamine Receptor Modulation

The structural similarity of some THIQ derivatives to dopamine has led to the exploration of their interaction with dopamine receptors. Research has identified novel 1,2,3,4-tetrahydroisoquinoline derivatives that exhibit high affinity and selectivity for dopamine D3 receptors over the D2 subtype. nih.gov For instance, a series of N-alkylated THIQ derivatives, structurally related to the partial agonist BP 897, were synthesized and identified as selective dopamine D3 receptor antagonists with affinities in the low nanomolar range.

One particular derivative, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, demonstrated a high affinity for the human D3 receptor (Ki(hD3) = 12 nM) and a 123-fold preference for the D3 receptor over the D2 subtype. Another study identified a lead compound that, after modification, resulted in a derivative with a high D3 receptor affinity (pKi 8.4) and 150-fold selectivity over the D2 receptor. nih.gov The interaction is not limited to antagonism; certain derivatives have been found to act as partial agonists at both D2 and D3 receptors. sci-hub.se For example, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) acts as a partial agonist at the D2 receptor with nanomolar affinity for D4, D3, and D2 receptors. nih.gov

Table 1: Dopamine Receptor Affinity of Select 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound | Receptor Affinity/Activity | Selectivity |

|---|---|---|

| (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide | High affinity D3 antagonist (Ki = 12 nM) | 123-fold for D3 over D2 |

| Derivative 31 | High affinity D3 antagonist (pKi = 8.4) | 150-fold for D3 over D2 nih.gov |

| Br-BTHIQ | Partial D2 agonist; Nanomolar affinity for D4, D3, D2 | D4 > D3 > D2 nih.gov |

| Compound 6 & 7 | High affinity D2 partial agonists (Ki < 0.3 nM) | >50-fold for D2 over D3 sci-hub.se |

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and neuronal communication, has also been a target for THIQ derivatives. A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs), which are structurally related to THIQs, were synthesized and shown to be potent antagonists for the NMDA receptor, acting at the glycine (B1666218) recognition site. acs.org

Structure-activity relationship studies revealed that substitutions at the 5-, 6-, and 7-positions of the QTO ring generally increase affinity for the glycine site. The most potent of these was 5,6,7-trichloro-QTO, which displayed an IC50 of 7 nM in a binding assay and a Kb of 1-2 nM in electrophysiological assays on NMDA receptors expressed in Xenopus oocytes. acs.org Furthermore, research has shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) shares neuroprotective abilities with established uncompetitive NMDA receptor antagonists like MK-801 and memantine, suggesting its inhibitory effect on NMDA receptors is a key part of its anti-excitotoxic activity. nih.gov This compound was found to induce almost complete neuroprotection when co-applied with glutamate (B1630785) in primary cultures of rat cerebellar granule cells. nih.gov

Neurodegenerative Disease Models (e.g., Parkinson's Disease)

The role of 1,2,3,4-tetrahydroisoquinoline derivatives in the context of Parkinson's disease (PD) is complex, with some compounds exhibiting neurotoxic properties while others are neuroprotective. jst.go.jpresearchgate.net Endogenous THIQ derivatives are present in the mammalian brain and have been studied for their structural resemblance to the parkinsonism-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). jst.go.jpresearchgate.net

Certain derivatives, such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-benzyl-TIQ, can induce parkinsonism in rodents and primates. jst.go.jpresearchgate.net These neurotoxic THIQs are thought to act similarly to MPTP, potentially through the inhibition of mitochondrial respiration. nih.gov Conversely, the endogenous derivative 1-methyl-TIQ (1MeTIQ) has demonstrated neuroprotective effects. researchgate.netcdnsciencepub.com It has been shown to prevent the behavioral abnormalities induced by MPTP, TIQ, and 1-benzyl-TIQ. jst.go.jpresearchgate.net Studies have shown that pretreatment with 1-MeTIQ significantly inhibits the decrease in dopaminergic spontaneous firing induced by a high dose of MPTP in rats. nih.gov Furthermore, artificially modified 1-MeTIQ derivatives have been synthesized and tested, with some showing enhanced neuroprotective effects against MPTP-induced parkinsonism-like signs in mice. cdnsciencepub.com For example, 1-Me-N-propargyl-TIQ was effective in blocking the MPTP-induced reduction in striatal dopamine content. cdnsciencepub.com

Antagonism of Neurotoxin-Induced Behavioral Syndromes

Building on the neuroprotective effects observed in cellular and animal models of Parkinson's disease, specific derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to counteract the behavioral symptoms induced by neurotoxins. The compound 1-methyl-TIQ (1MeTIQ) has been reported to prevent parkinsonism-like behavioral abnormalities in mice treated with MPTP. jst.go.jp

Studies have demonstrated that 1-MeTIQ can prevent the behavioral issues caused not only by MPTP but also by other neurotoxic THIQ derivatives like TIQ itself and 1-benzyl-TIQ. jst.go.jpresearchgate.net In behavioral studies with mice, various artificially modified 1-MeTIQ derivatives significantly decreased MPTP-induced bradykinesia (slowness of movement). cdnsciencepub.com These findings underscore the potential of specific THIQ derivatives to act as antagonists to the deleterious behavioral effects of certain neurotoxins that target the dopaminergic system.

Anticancer and Antitumor Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is a core component of several potent cytotoxic agents, including a number of antitumor antibiotics. rsc.orgnih.gov This has spurred significant interest in designing and synthesizing novel THIQ analogs as potential anticancer agents. nih.govtandfonline.com

Identification of Antitumor Antibiotics with 1,2,3,4-Tetrahydroisoquinoline Scaffold

The THIQ nucleus is integral to several families of antitumor antibiotics that have been isolated from natural sources. rsc.org These include compounds like quinocarcin, the saframycins, and naphthyridinomycin. rsc.org A prominent and clinically relevant example is Trabectedin (ET-743), a tetrahydroisoquinoline alkaloid originally isolated from the marine tunicate Ecteinascidia turbinata. nih.govresearchgate.net Trabectedin has demonstrated potent in vitro and in vivo antitumor activity and is approved for the treatment of advanced soft tissue sarcoma and ovarian cancer. researchgate.net

Other members of this family, such as (-)-Jorumycin, isolated from a pacific nudibranch, have also shown potent growth inhibition against various tumor cell lines, with GI50 values in the low nanomolar range. nih.gov Research continues to identify and evaluate THIQ-containing compounds for their anticancer properties. For instance, a series of synthesized THIQ derivatives were evaluated for their activity against different colon cancer cell lines, with some compounds showing significant inhibition of KRas, a key protein in many cancers. nih.govbohrium.com

Table 2: Examples of Antitumor Antibiotics with a 1,2,3,4-Tetrahydroisoquinoline Scaffold

| Compound Family | Example Compound(s) | Source/Type | Notable Activity |

|---|---|---|---|

| Renieramycins/Saframycins | (-)-Jorumycin, (-)-Renieramycin G | Natural Product (Marine) | Potent growth inhibition of human colon and lung cancer cell lines nih.gov |

| Ecteinascidins | Trabectedin (ET-743) | Natural Product (Marine) | Approved for clinical use in soft tissue sarcoma and ovarian cancer researchgate.net |

| Quinocarcin family | Quinocarcin, Tetrazomine | Natural Product | Antitumor antibiotic activity rsc.org |

| Naphthyridinomycin family | Naphthyridinomycin, Cyanocycline C | Natural Product | Antitumor antibiotic activity rsc.org |

| Synthetic Derivatives | GM-3-18, GM-3-121 | Synthetic | KRas inhibition and anti-angiogenesis activity in colon cancer models nih.gov |

Antiproliferative Effects on Cancer Cell Lines

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines. A study focusing on new 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines based on a 4-(N,N-dimethylamino)phenyl moiety reported moderate to strong anti-cancer activity. nih.gov For instance, compound 7e showed the most potent cytotoxic activity against the A549 lung cancer cell line, while compound 8d was most effective against the MCF7 breast cancer cell line. nih.gov Further investigation revealed that these compounds could induce cell cycle arrest and apoptosis. nih.gov Compound 7e was found to arrest the cell cycle at the G2/M phase in A459 cells, and compound 8d caused S phase arrest in MCF7 cells. nih.gov

Similarly, a series of N-aryltetrahydroisoquinoline derivatives were designed and synthesized, with several compounds showing notable antiproliferative effects against CD44-positive cancer cell lines. nih.govbath.ac.uk One particular compound, 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (compound 5), exhibited a potent effect against MDA-MB-231 cells. nih.govbath.ac.ukmedchemexpress.com

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50/EC50 in µM) | Reference |

|---|---|---|---|---|

| Compound 7e | A549 | Lung Cancer | 0.155 | nih.gov |

| Compound 8d | MCF7 | Breast Cancer | 0.170 | nih.gov |

| 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (Compound 5) | MDA-MB-231 | Breast Cancer | 0.59 | nih.govbath.ac.ukmedchemexpress.com |

Inhibition of HA-CD44 Interaction in Cancer Progression

The interaction between hyaluronic acid (HA) and its primary receptor, the cluster of differentiation 44 (CD44), is a critical pathway in tumor progression, angiogenesis, invasion, and metastasis. nih.govmdpi.com Targeting this interaction has emerged as a promising strategy in cancer therapy. mdpi.com Tetrahydroisoquinoline derivatives have been identified as potential small molecule inhibitors of the HA-CD44 interaction. nih.govnih.gov

Researchers have designed and synthesized a series of N-aryltetrahydroisoquinoline derivatives based on crystallographic data of CD44 and HA. nih.govbath.ac.uk Computational and cell-based studies confirmed their potential as HA-CD44 inhibitors. nih.govbath.ac.uk Compound 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (compound 5) was not only effective in cell viability assays but also demonstrated the ability to disrupt the integrity of cancer spheroids in a dose-dependent manner. nih.govbath.ac.ukmedchemexpress.com These findings highlight the potential of the tetrahydroisoquinoline scaffold in developing novel therapeutics that target the tumor microenvironment by blocking the HA-CD44 signaling pathway. nih.govmdpi.com

| Compound | Target Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (Compound 5) | MDA-MB-231 | EC50 | 0.59 | nih.govbath.ac.ukmedchemexpress.com |

Antimicrobial and Anti-infective Applications

Anti-bacterial Activity

Novel tetrahydroisoquinoline analogs have been synthesized and evaluated for their antibacterial properties. rsc.org Certain lipid-like derivatives of THIQ, such as compounds 138 and 139, have shown good antibacterial activity. rsc.org Compound 138 was found to be more active against Gram-positive bacteria, whereas compound 139 was more effective against Gram-negative bacterial species. rsc.org These compounds also exhibited inhibitory action against DNA gyrase, an essential enzyme in bacterial DNA topology. rsc.org

In another study, a series of novel 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines were synthesized and screened for their antimicrobial activity. nih.gov The results indicated that compounds 5a and 6 had the highest activity against all tested bacterial genera, with Minimum Inhibitory Concentration (MIC) values ranging from 7.0–9.0 μg/mL. nih.govacs.org

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 138 | Gram-positive bacteria | Good activity | rsc.org |

| Compound 139 | Gram-negative bacteria | Good activity | rsc.org |

| Compound 5a | Bacillus cereus | 7.0 - 9.0 | nih.govacs.org |

| Staphylococcus aureus | 7.0 - 9.0 | nih.govacs.org | |

| Escherichia coli | 7.0 - 9.0 | nih.govacs.org | |

| Pseudomonas aeruginosa | 7.0 - 9.0 | nih.govacs.org | |

| Compound 6 | Bacillus cereus | 7.0 - 9.0 | nih.govacs.org |

| Staphylococcus aureus | 7.0 - 9.0 | nih.govacs.org | |

| Escherichia coli | 7.0 - 9.0 | nih.govacs.org | |

| Pseudomonas aeruginosa | 7.0 - 9.0 | nih.govacs.org |

Anti-viral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition, SARS-CoV-2)

The tetrahydroisoquinoline framework has also been explored for its antiviral potential. Research has demonstrated that certain isoquinoline (B145761) derivatives can inhibit the interaction between the HIV-1 Tat protein and TAR RNA, which is crucial for viral replication. researchgate.net

More recently, in the context of the COVID-19 pandemic, novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been synthesized and tested for their efficacy against SARS-CoV-2. nih.gov Two compounds, trans-1 and trans-2, were shown to effectively suppress authentic SARS-CoV-2 infection in Vero E6 cell lines. nih.gov Compound trans-1, which contains a Boc-protective group, demonstrated higher anti-SARS-CoV-2 activity, with a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells. nih.gov Time-of-addition assays suggested that trans-1 primarily inhibits the post-entry stage of viral replication. nih.gov

| Compound | Cell Line | Activity (EC50 in µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| trans-1 | Vero E6 | 3.15 | > 63.49 | nih.gov |

| Calu-3 | 2.78 | > 71.94 | nih.gov |

Anti-malarial Activity

Derivatives of tetrahydroisoquinoline have shown promise as antimalarial agents. A series of 1-aryl-6-hydroxy-THIQ analogs were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. rsc.org Several of these compounds exhibited potent antimalarial activity, comparable to the standard drug chloroquine. rsc.org Specifically, compounds 177, 178, and 179 were identified as potent candidates. rsc.org In another study, a tetrahydroquinoline hit from the Medicines for Malaria Pathogen Box, compound MMV692140 (2), was identified with an IC50 of 1.8 μM in the 3D7 assay, and its structural motif was further explored to improve potency. nih.gov

| Compound | Parasite Strain | Activity | Reference |

|---|---|---|---|

| Compound 177 | P. falciparum | Potent, comparable to chloroquine | rsc.org |

| Compound 178 | P. falciparum | Potent, comparable to chloroquine | rsc.org |

| Compound 179 | P. falciparum | Potent, comparable to chloroquine | rsc.org |

| MMV692140 (Compound 2) | P. falciparum (3D7) | IC50 = 1.8 µM | nih.gov |

Anti-schistosomal Activity

Schistosomiasis control relies heavily on the single drug praziquantel (B144689), raising concerns about potential drug resistance. This has spurred research into new antischistosomal agents. nih.gov A study investigated derivatives of the hydrolysis product of praziquantel, which contains a 1,2,3,4-tetrahydro-1-isoquinolinyl-methyl structure. researchgate.net Three derivatives, compounds III, IV, and V, were tested against Schistosoma mansoni in mice. The results indicated that these compounds were more effective in reducing worm burden than praziquantel at the tested dose. researchgate.net Compound IV achieved a 100% reduction in worm burden, while compound V achieved an 88% reduction, compared to 16.6% for praziquantel. researchgate.net All tested compounds showed a stronger effect on female worms than on males. researchgate.net

Anti-tubercular and Antitrypanosomal Properties

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key feature in a variety of natural and synthetic compounds exhibiting a wide range of biological activities, including potent antimicrobial effects. nih.govrsc.org Research into derivatives of this structure has identified promising candidates for combating challenging pathogens like Mycobacterium tuberculosis and Trypanosoma brucei.

Anti-tubercular Activity Derivatives of THIQ have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov One mechanism of action for certain 1-substituted THIQs is the inhibition of the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall's peptidoglycan layer. nih.gov The disruption of this pathway compromises the structural integrity of the bacterium, leading to its inhibition.

Structure-activity relationship (SAR) studies on 5,8-disubstituted THIQ analogs have shown that their anti-mycobacterial potency is often correlated with lipophilicity; generally, increased lipophilicity leads to improved potency against M. tuberculosis in culture. nih.gov For instance, compounds with large substituents, such as a benzyl group at the 5-position, were well-tolerated, while an N-methylpiperazine group was found to be a preferred substituent at the 8-position. nih.gov The nature of the linker group for side chains is also crucial, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers. nih.gov Some THIQ-containing natural products, like Ecteinascidin 770, which features three tetrahydroisoquinoline subunits, have shown potent activity against M. tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 0.13 μM. mdpi.com

Antitrypanosomal Activity The THIQ nucleus has also been explored for its potential against trypanosomal infections. researchgate.net Synthetic analogs of 4,6-dihydroxy THIQ have been screened for their inhibitory effects on Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. rsc.org Preliminary SAR analysis of these compounds indicated that derivatives containing a biphenyl (B1667301) methyl substitution at the phenolic hydroxyl group exhibited greater potency. This suggests that specific modifications to the core THIQ structure can significantly enhance its antitrypanosomal effects. rsc.org

Anti-inflammatory Properties

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated notable anti-inflammatory effects in preclinical studies. These findings highlight the potential of the THIQ scaffold in developing new agents to manage inflammatory conditions.

One such derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been shown to possess pronounced anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net In a model of formalin-induced arthritis in rats, this compound exhibited an anti-inflammatory effect that was reported to be 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium, at a dose of 0.5 mg/kg. biomedpharmajournal.orgresearchgate.net

Another derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has been investigated for its ability to alleviate inflammation in a rat model of Parkinson's disease. mdpi.com The study found that this compound's antioxidant properties contributed to a reduction in oxidative stress. This decrease in oxidative stress, in turn, led to a reduction in the expression of the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.com As NF-κB is a key transcription factor that regulates the inflammatory response, its downregulation resulted in decreased mRNA content of proinflammatory cytokines and reduced myeloperoxidase activity, indicating a significant anti-inflammatory effect in the brain tissue of the experimental animals. mdpi.com

Anticonvulsant Activity and Mechanisms of Action

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective and anticonvulsant properties. The endogenous derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown potential in preclinical models, suggesting that the THIQ scaffold could be a basis for developing novel antiepileptic drugs (AEDs). nih.govnih.gov

1MeTIQ has been observed to exert anticonvulsant effects by increasing the threshold for electroconvulsions. nih.gov The mechanisms underlying the anticonvulsant and neuroprotective actions of THIQ derivatives are complex but appear to be linked to the modulation of excitatory neurotransmission. nih.gov Recurrent seizure activity is fundamentally a result of excessive hyperexcitability in the nervous system, and AEDs typically work by redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk Key mechanisms for AEDs include modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, and attenuating glutamate-mediated excitation. epilepsysociety.org.uk

Research suggests that 1MeTIQ's neuroprotective effects involve antagonism of the glutamatergic system. nih.govnih.gov Specifically, it may act as a non-competitive antagonist of AMPA/kainate receptors, which are subtypes of glutamate receptors involved in fast excitatory synaptic transmission. nih.govepilepsysociety.org.uk By inhibiting these receptors, 1MeTIQ can reduce the spread of seizure discharges. nih.govepilepsysociety.org.uk Furthermore, 1MeTIQ has been shown to prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex, further supporting its role in dampening excessive neuronal excitation. nih.gov

Metabolic and Endocrine Modulation

Derivatives of 1,2,3,4-tetrahydroisoquinoline have emerged as a novel class of selective partial agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that is a key regulator of glucose metabolism and insulin (B600854) sensitivity, making it an important target for anti-diabetic drugs. nih.gov Partial agonists are of particular interest as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists.

A series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position have been synthesized and evaluated for this purpose. nih.gov Among these, compound 20g ((E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline) was identified as a potent and selective PPARγ partial agonist. nih.gov This compound demonstrated an EC50 value of 13 nM with a maximal response of 30% in a PPARγ transactivation assay. nih.gov In studies using KK-Ay mice, a model for insulin resistance and hyperglycemia, this compound significantly reduced plasma glucose levels without affecting triglyceride levels, an effect comparable to the full agonist pioglitazone. nih.gov

Another derivative, KY-021 ((S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), was identified as a potent PPARγ agonist with an EC50 of 11.8 nM. nih.gov In animal models, KY-021 effectively reduced both plasma glucose and triglyceride levels. nih.gov

| Compound | Activity | Potency (EC50) | Maximal Response | Key In Vivo Finding |

|---|---|---|---|---|

| Compound 20g | PPARγ Partial Agonist | 13 nM | 30% | Significantly reduced plasma glucose in KK-Ay mice. nih.gov |

| KY-021 | PPARγ Agonist | 11.8 nM | Not specified as partial | Reduced plasma glucose and triglycerides in KK-Ay mice. nih.gov |

The discovery of activating mutations in Janus Kinase 2 (JAK2), such as the JAK2-V617F mutation, has identified it as a critical therapeutic target for myeloproliferative neoplasms (MPNs). nih.gov In this context, derivatives of this compound have been developed as potent and selective JAK2 inhibitors. nih.govacs.org

A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were synthesized and optimized to target JAK2. nih.govacs.org Through systematic exploration of the structure-activity relationship, compound 13ac was identified as a superior derivative. nih.gov This compound demonstrated excellent potency against the JAK2 kinase, with an IC50 value of 3 nM. It was also highly effective in cell-based assays, inhibiting SET-2 and Ba/F3-V617F cells with IC50 values of 11.7 nM and 41 nM, respectively. nih.govacs.org

Mechanistic studies confirmed that compound 13ac functions by downregulating the phosphorylation of downstream proteins in the JAK2 signaling pathway. nih.gov In vivo studies underscored its therapeutic potential; in a SET-2 xenograft mouse model, it produced 82.3% tumor growth inhibition. Furthermore, in a Ba/F3-JAK2V617F allograft model, it significantly ameliorated disease symptoms, achieving a 77.1% normalization of spleen weight, which was more potent than the established JAK inhibitor Ruxolitinib. nih.gov

| Compound | Target | Potency (IC50) | Cell-Based Activity (IC50) | Key In Vivo Finding |

|---|---|---|---|---|

| 13ac | JAK2 Kinase | 3 nM | 11.7 nM (SET-2 cells) | Showed 82.3% tumor growth inhibition in a SET-2 xenograft model. nih.gov |

Anti-addictive Properties

The endogenous tetrahydroisoquinoline derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown considerable potential as an agent for combating substance abuse. nih.govresearchgate.net Research indicates that 1MeTIQ can attenuate craving and reduce drug-seeking behavior, particularly in the context of cocaine addiction. nih.govnih.gov

The anti-addictive properties of 1MeTIQ are believed to stem from its unique and complex mechanism of action within the brain. nih.govresearchgate.net This mechanism involves several pathways, including the inhibition of monoamine oxidase (MAO), which would affect the metabolism of neurotransmitters like dopamine. nih.govnih.gov Additionally, 1MeTIQ possesses free-radical scavenging properties and acts as an antagonist to the glutamatergic system. nih.govresearchgate.net

Studies in animal models have shown that 1MeTIQ is effective in preventing morphine-induced place preference and reducing alcohol intake. nih.gov In models of cocaine self-administration, 1MeTIQ has demonstrated an ability to reduce cocaine-seeking behavior. nih.govnih.gov This suggests that 1MeTIQ may have a broad application in treating addiction to various substances by targeting the underlying neurochemical processes that drive craving and relapse. nih.gov

Acetylcholinesterase Inhibition for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Research has explored the potential of 1,2,3,4-tetrahydroisoquinoline derivatives as AChE inhibitors. While information on the direct AChE inhibitory activity of this compound is scarce, numerous studies have demonstrated that derivatives of the core THIQ structure can be potent inhibitors.

One area of investigation involves the synthesis of C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have been evaluated for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the brain. The inhibitory potency of these derivatives is highly dependent on the nature and position of the substituents on the THIQ core and the N-aryl ring. For instance, heterodimers designed using a tetrahydroquinoline moiety have been shown to inhibit AChE with nanomolar potency, with some compounds exhibiting IC50 values less than 1 nM. nih.gov

The general structure of these inhibitors often involves modifications at key positions to optimize their interaction with the active site of the AChE enzyme. The design of such compounds is a continuous effort in the development of more effective treatments for Alzheimer's disease. nih.gov

| Compound | Modification | AChE IC50 (nM) |

|---|---|---|

| Heterodimer 7b | 6-chlorotacrine and tetrahydroquinolone moiety hybrid | <1 |

| Tacrine-donepezil hybrid 51 | N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Potent nanomolar inhibition |

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine 4l | - | 110 |

Selective Estrogen Receptor Modulators (SERMs) and Downregulators (SERDs)

Derivatives of 1,2,3,4-tetrahydroisoquinoline, particularly those with a phenolic hydroxyl group at the 6-position (1,2,3,4-tetrahydroisoquinolin-6-ols), have been identified as potent selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs). nih.govarkat-usa.orgnih.gov These compounds are of significant interest for the treatment of hormone receptor-positive breast cancer. nih.gov

SERMs act by binding to estrogen receptors (ERs) and can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. nih.gov SERDs, on the other hand, are pure antagonists that not only block the receptor but also lead to its degradation. nih.gov

Research into tetrahydro-6-isoquinoline (T6I) based compounds has led to the development of novel SERMs. nih.gov These derivatives were designed to mimic the structure of known ERα ligands. Studies have shown that these T6I compounds can increase ERα levels in a manner similar to the well-known SERM, 4-hydroxytamoxifen (B85900) (4OHT), and can effectively inhibit the binding of coactivators to the estrogen receptor. nih.gov The potency of these compounds varies widely based on their specific chemical structures, with some exhibiting IC50 values in the nanomolar range for the inhibition of ERα-coactivator binding. nih.gov

Furthermore, a series of tetrahydroisoquinoline phenols have been modified to create compounds with a SERD-antagonist profile. nih.gov Optimization of the core structure, the alkyl side chain, and the pendant aryl ring has resulted in compounds with subnanomolar potency. The presence of the phenol (B47542) functionality is crucial for high-potency binding to the estrogen receptor. nih.gov

| Compound | ERα-SRC3 Binding Inhibition IC50 (nM) | Effect on ERα Levels |

|---|---|---|

| T6I-1 | >1000 | SERD-like decrease |

| T6I-14-1 | 34.98 ± 0.07 | SERM-like increase |

| T6I-15-1 | - | Potent inhibition |

| T6I-16-1 | - | Potent inhibition |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical methods are employed to investigate the intrinsic properties of the molecule, such as its stable conformations, electronic distribution, and reactivity.

Density Functional Theory (DFT) calculations have been utilized to explore the conformational landscape of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core structure. researchgate.netresearchgate.net These studies indicate that the molecule is not planar, and its conformational flexibility leads to several low-energy structures. The primary conformers are typically twisted, differing in the orientation of the N-H group in the saturated ring, which can adopt either an axial or an equatorial position. researchgate.net

DFT calculations using various functionals have shown that the two most stable conformers are the twisted-axial (TA) and twisted-equatorial (TE) forms. researchgate.net The energy difference between these conformers is very small, generally calculated to be in the range of 60 ± 30 cm⁻¹, indicating that both conformations can coexist at room temperature. researchgate.net The specific global minimum can depend on the basis set and calculation method used, highlighting the subtlety of the conformational preference. researchgate.net

Table 1: Relative Energies of 1,2,3,4-Tetrahydroisoquinoline Conformers

| Conformer | Description | Relative Energy (cm⁻¹) |

|---|---|---|

| Twisted-Axial (TA) | N-H bond is in an axial position relative to the saturated ring. | ~0-90 |

Note: The relative energy can vary based on the computational method and basis set. Both conformers are very close in energy.

Potential Energy Surface (PES) analysis helps to map the energy of the molecule as a function of its geometrical parameters, identifying minima (stable conformers) and saddle points (transition states). wikipedia.orgnih.gov For the THIQ molecule, computed potential energy surfaces reveal a complex landscape with multiple energy minima. researchgate.net

In the ground electronic state (S0), the PES shows three inequivalent minima, corresponding to different stable conformations. researchgate.net These are separated by three transition states. In the first excited state (S1), the surface simplifies to show two minima and two transition states. researchgate.net This analysis confirms that the twisted conformer with the axial hydrogen (TA) is the global minimum in the excited state. researchgate.net Such studies are crucial for understanding the molecule's behavior and stability across different electronic states. wikipedia.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org For the THIQ scaffold, FMO calculations and associated electron density plots reveal how the electron distribution changes upon electronic excitation. researchgate.net

The HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack and electron donation. The LUMO is generally distributed over the aromatic portion of the molecule, representing the most likely region for nucleophilic attack or electron acceptance. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Analysis of these orbitals helps to explain the UV-Vis absorption spectra of THIQ derivatives. researchgate.net

Chemical hardness (η) and the global electrophilicity index (ω) are conceptual DFT descriptors that provide insight into the stability and reactivity of a molecule. researchgate.netfrontiersin.org Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Electrophilicity measures the propensity of a species to accept electrons. frontiersin.org

For the different conformers of THIQ, hardness and electrophilicity have been calculated to assess their relative stability. researchgate.net Studies show that the lowest energy conformer generally adheres to the Maximum Hardness Principle (MHP), which states that for a given system, the most stable arrangement of atoms will be the one that is chemically hardest. researchgate.netfrontiersin.org This provides a theoretical validation of the stability of the identified ground-state conformers. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 1,2,3,4-tetrahydroisoquinolin-6-amine and its derivatives might interact with biological targets at the molecular level.

Derivatives of this compound have been investigated as inhibitors for several important protein targets in drug discovery.

Janus Kinase 2 (JAK2): A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been identified as potent and selective JAK2 inhibitors. acs.orgnih.gov Molecular docking studies revealed that these compounds bind to the ATP-binding pocket of the JAK2 kinase domain. acs.org The 2-aminopyrimidine (B69317) group typically forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. acs.org The tetrahydroisoquinoline core positions itself within the binding pocket, making hydrophobic and van der Waals contacts with surrounding amino acid residues, thereby contributing to the binding affinity and selectivity. acs.orgacs.org

CD44: The 1,2,3,4-tetrahydroisoquinoline (THQ) scaffold is recognized as a key structural motif for antagonists of the cell surface glycoprotein (B1211001) CD44. nih.govnih.gov Docking studies have characterized a specific subdomain within the Hyaluronic Acid (HA) Binding Domain (HAbd) of CD44 where THQ-containing molecules can bind. nih.govresearchgate.net This binding site is adjacent to the residues essential for the natural ligand (HA) interaction. nih.gov The THQ moiety typically forms interactions with residues such as Asn29, Glu41, and Arg155 (in mouse CD44), positioning the molecule to potentially block the binding of HA and inhibit CD44-mediated signaling pathways. nih.gov

HIV-1 Reverse Transcriptase (HIV-1 RT): Various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been designed and evaluated as inhibitors of HIV-1 RT. nih.gov Docking studies have been performed to understand their putative binding modes within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the enzyme. nih.gov These studies show that the THIQ core can fit into the hydrophobic pocket, forming interactions with key residues known to be important for NNRTI binding, such as Lys101, Tyr181, and Tyr188. frontiersin.org The specific substitutions on the THIQ ring dictate the precise interactions and inhibitory potency. nih.gov

Table 2: Key Interacting Residues for THIQ Derivatives with Protein Targets

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| JAK2 | Hinge Region Residues | Hydrogen Bonding |

| Solvent-Exposed Region | Hydrophobic Interactions | |

| CD44 | Asn29, Glu41, Gly44, Arg155 | Hydrogen Bonding, Electrostatic |

| Arg45, Tyr46, Arg82, Tyr83 (adjacent) | Steric Hindrance to HA Binding | |

| HIV-1 RT | Lys101, Tyr181, Tyr188, Trp229 | Hydrogen Bonding, π-π Stacking |

Rationalization of Structure-Activity Relationships through Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as a derivative of 1,2,3,4-tetrahydroisoquinoline, might bind to the active site of a protein receptor. This information is vital for rationalizing the structure-activity relationships observed in a series of compounds.

Studies on various derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have utilized docking simulations to elucidate the key molecular interactions that govern their biological activity. For instance, in the development of potential inhibitors for enzymes like phosphodiesterase 4 (PDE4), docking studies have been instrumental. These studies have shown that specific substitutions on the tetrahydroisoquinoline ring system significantly influence binding affinity and selectivity.

Key findings from docking simulations of tetrahydroisoquinoline derivatives include:

Role of Substituents: The attachment of specific groups, such as methoxy (B1213986) (CH₃O) or trifluoromethoxy (CF₃O) groups, to the phenyl ring at particular positions can enhance inhibitory activity. Docking simulations can reveal how these groups form favorable interactions, like hydrogen bonds or hydrophobic contacts, with amino acid residues in the target's active site. nih.gov

Importance of Core Structure: The orientation of the tetrahydroisoquinoline nucleus within the binding pocket is critical. The nitrogen atom and the aromatic ring often serve as key anchor points for interaction.

Stereoselectivity: The stereochemistry of substituents on the tetrahydroisoquinoline ring can lead to different binding modes and affinities, a phenomenon that can be effectively modeled and explained by docking.

Subtype Selectivity: For targets that are part of a larger family of related proteins, such as the different subtypes of PDE4, docking can help rationalize why a compound is more selective for one subtype over another. For example, the addition of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was found to favor selectivity for the PDE4B subtype over PDE4D, a finding consistent with docking simulations. nih.gov

These computational insights allow for the iterative design of more potent and selective molecules. By understanding the structural basis for activity, medicinal chemists can prioritize the synthesis of compounds predicted to have improved biological profiles.

Table 1: Representative Molecular Docking Interactions for Tetrahydroisoquinoline Derivatives This table is a generalized representation based on findings for the broader class of THIQ derivatives.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Effect of Interaction |

|---|---|---|---|

| PDE4B | Gln369, Asn321 | Hydrogen Bonding | Stabilization of the ligand in the active site. |

| PDE4B | Phe372, Tyr159 | π-π Stacking | Enhancement of binding affinity through aromatic interactions. |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Arg126, Ser127 | Hydrogen Bonding | Anchoring the ligand within the binding pocket. tandfonline.com |

| mPGES-1 | Leu79, Val130 | Hydrophobic Interactions | Contribution to overall binding energy and stability. tandfonline.com |

Spectroscopic and Advanced Characterization Methodologies for 1,2,3,4 Tetrahydroisoquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1,2,3,4-Tetrahydroisoquinolin-6-amine.

The 1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the 13C NMR spectrum details the types of carbon atoms present.

The 1H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons of the saturated heterocyclic ring and the aromatic protons on the benzene (B151609) ring. The aliphatic protons at C1, C3, and C4 typically appear as multiplets in the upfield region. The aromatic protons at C5, C7, and C8 will present a splitting pattern characteristic of a 1,2,4-trisubstituted ring system. The protons of the primary amine (NH2) and the secondary amine (NH) will appear as broad singlets that can exchange with D2O.

The 13C NMR spectrum will show nine distinct carbon signals. The aliphatic carbons (C1, C3, C4) are expected in the upfield region, while the six aromatic carbons will appear in the downfield region, with their specific shifts influenced by the electron-donating amino substituent.

Table 1: Predicted 1H NMR Chemical Shifts for this compound Predicted data based on analogous structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1 | ~4.0 | Singlet / Broad Singlet |

| H3 | ~3.1-3.3 | Triplet |

| H4 | ~2.7-2.9 | Triplet |

| H5 | ~6.8-7.0 | Doublet |

| H7 | ~6.5-6.6 | Doublet of Doublets |

| H8 | ~6.4-6.5 | Doublet |

| NH (Piperidine Ring) | Broad, variable | Broad Singlet |

| NH2 (Amine Group) | Broad, variable | Broad Singlet |

Table 2: Predicted 13C NMR Chemical Shifts for this compound Predicted data based on analogous structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~45-50 |

| C3 | ~40-45 |

| C4 | ~28-32 |

| C4a | ~125-130 |

| C5 | ~128-132 |

| C6 | ~140-145 |

| C7 | ~114-118 |

| C8 | ~115-120 |

| C8a | ~120-125 |

As this compound is an achiral molecule, advanced NMR techniques are not used for stereochemical assignment but are crucial for unambiguous structural confirmation. nih.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment is used to identify proton-proton (1H-1H) couplings. It would confirm the connectivity within the aliphatic portion of the molecule, showing correlations between the protons on C3 and C4. It would also reveal the coupling relationships between the adjacent aromatic protons (H7-H8).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H1 to C1, H3 to C3, etc.).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations. For this molecule, NOESY could confirm the fusion of the two rings by showing correlations between H8 and the protons on C1.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecule. For this compound (C9H12N2), the calculated monoisotopic mass is 148.100048 Da. nih.gov In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]+.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C9H13N2]+ | 149.10732 |

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is dictated by the stable aromatic ring and the saturated heterocyclic amine portion.

The most characteristic fragmentation pathway for tetrahydroisoquinolines is cleavage alpha to the nitrogen atom in the saturated ring. acs.org This involves the loss of a hydrogen radical to form a stable iminium ion or, more significantly, the cleavage of the C1-C8a or C4-C4a bond. The most common fragmentation involves a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring. nih.gov

Key expected fragments include:

m/z 132: Formation of a stable benzylic cation via cleavage of the C4-C4a bond and loss of an ethylamine (B1201723) radical (•CH2CH2NH2).

m/z 117: Loss of the •CH2NH radical from the molecular ion, resulting from cleavage of the C1-N and C4-C4a bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic bands for its primary aromatic amine, secondary aliphatic amine, and aromatic ring structures. chemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibration Type |

| 3450-3350 | Primary Aromatic Amine (NH2) | Asymmetric N-H Stretch |

| 3350-3250 | Primary Aromatic Amine (NH2) | Symmetric N-H Stretch |

| 3350-3300 | Secondary Aliphatic Amine (NH) | N-H Stretch |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 2950-2850 | Aliphatic C-H (CH2) | C-H Stretch |

| 1650-1580 | Primary Amine (NH2) | N-H Scissoring (Bending) |

| 1600, 1500 | Aromatic Ring | C=C Stretch |

| 1350-1250 | Aromatic Amine | C-N Stretch |

| 1250-1000 | Aliphatic Amine | C-N Stretch |

| 900-650 | Primary Amine (NH2) | N-H Wagging (Out-of-plane bend) |

The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The broadness of the N-H bands can indicate the extent of hydrogen bonding in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the aromatic chromophore, which is electronically similar to an aniline (B41778) derivative due to the presence of the amino group on the benzene ring.

The electronic spectrum of aromatic compounds typically exhibits absorption bands arising from π → π* transitions. The introduction of an amino group, a strong auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted benzene ring. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

While specific experimental UV-Vis data for this compound is not extensively reported in the available literature, data from related tetrahydroisoquinoline alkaloids can provide a useful reference. For instance, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline exhibits UV absorption maxima at 235 nm and 278 nm. mdpi.com Theoretical studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), indicate that the dominant electronic transitions are of a π-π* nature. researchgate.net

Based on these principles, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show two primary absorption bands, analogous to other substituted benzenes. The presence of the amino group at the 6-position is anticipated to shift these bands to longer wavelengths.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~240-250 | Hexane |

Note: The data in this table is estimated based on the spectroscopic properties of structurally similar compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this derivative reveals that the tetrahydroisoquinoline ring system adopts a half-chair conformation, which is a common feature for this heterocyclic system. mdpi.com The amino group at the 6-position is part of the planar aromatic ring.

Table 2: Crystallographic Data for 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C18H16N4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.5630 (5) |

| b (Å) | 6.25208 (19) |

| c (Å) | 13.7963 (4) |

| β (°) | 93.209 (3) |

| Volume (ų) | 1512.53 (8) |

The dihedral angle between the benzene ring of the tetrahydroisoquinoline core and the appended phenyl ring in this derivative is 61.40 (4)°. nih.gov The bond lengths and angles within the tetrahydroisoquinoline moiety are within the expected ranges for similar structures. The solid-state structure is stabilized by a network of hydrogen bonds, which dictates the supramolecular assembly. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns involving its primary amino group, leading to a well-ordered crystalline structure.

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for 1,2,3,4-Tetrahydroisoquinolin-6-amine Derivatives

The future of synthesizing derivatives of this compound hinges on the development of more efficient, versatile, and environmentally benign methodologies. While classic methods like the Pictet-Spengler and Bischler-Napieralski reactions remain fundamental, research is pivoting towards advanced strategies that offer greater control and diversity in the molecular architecture. rsc.orgmdpi.com

One promising avenue is the expanded use of Multicomponent Reactions (MCRs) . These reactions, which combine three or more reactants in a single step, are highly efficient for generating molecular complexity and are ideally suited for building libraries of novel THIQ derivatives. mdpi.com Strategies involving MCRs can rapidly produce compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies. rsc.orgmdpi.com

Another key area of development is Cross-Dehydrogenative Coupling (CDC) reactions . These methods allow for the formation of C-C or C-heteroatom bonds through the direct coupling of two C-H bonds, representing a highly atom-economical approach. mdpi.com Future work will likely focus on applying CDC methods to functionalize the THIQ core at various positions, providing access to derivatives that are difficult to obtain through traditional means.

Furthermore, the development of novel catalytic systems, including transition-metal catalysts and organocatalysts, will continue to be a priority. These catalysts can enable milder reaction conditions, improve yields, and offer new pathways for the construction and functionalization of the THIQ scaffold. nih.gov

| Synthetic Strategy | Description | Future Outlook |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. A foundational method for THIQ synthesis. rsc.orgresearchgate.net | Development of asymmetric variants and microwave-assisted protocols for faster, more controlled synthesis. mdpi.com |

| Bischler-Napieralski Reaction | Intramolecular cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline, which is then reduced to a THIQ. mdpi.com | Application in biomimetic synthesis and combination with modern reduction techniques like asymmetric transfer hydrogenation. rsc.org |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. mdpi.com | Design of new MCRs to generate large, diverse libraries of 6-amino-THIQ derivatives for high-throughput screening. mdpi.com |

| Cross-Dehydrogenative Coupling (CDC) | Direct coupling of two C-H bonds to form a new bond, often using a metal catalyst and an oxidant. mdpi.com | Exploration of CDC for late-stage functionalization of the 6-amino-THIQ core to create novel analogs with enhanced biological activity. |

Exploration of New Biological Targets and Therapeutic Areas for this compound

The THIQ nucleus is associated with a broad spectrum of biological activities, including anticancer, antiviral, neuroprotective, and antimicrobial effects. rsc.orgscispace.comrsc.org Future research will focus on systematically exploring derivatives of this compound against both established and novel biological targets to unlock new therapeutic opportunities.

In oncology , THIQ analogs have shown promise as inhibitors of various targets, including cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), histone deacetylases (HDACs), and receptor tyrosine kinases like VEGFR. scispace.comnih.gov Future work will involve screening 6-amino-THIQ derivatives against a wider panel of cancer-related proteins and exploring their potential in overcoming drug resistance. mdpi.com The development of isoform-selective inhibitors, for example against specific HDACs like HDAC8, is a key objective to minimize off-target effects. nih.gov

In the realm of neurodegenerative disorders , certain THIQ derivatives have demonstrated neuroprotective properties. rsc.orgresearchgate.net The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), for instance, has been investigated for its potential in models of Parkinson's disease. rsc.orgresearchgate.net Research into 6-amino-THIQ analogs could uncover new agents for treating conditions like Alzheimer's and Parkinson's disease by targeting pathways related to oxidative stress, neuroinflammation, and protein aggregation.

Additionally, the structural similarity of the THIQ core to known bioactive molecules suggests potential in other areas such as:

Infectious Diseases : Screening against viral targets like HIV-1 reverse transcriptase and influenza virus endonucleases, as well as against various strains of pathogenic bacteria and fungi. rsc.orgrsc.org

Metabolic Disorders : Investigating effects on enzymes and receptors involved in diabetes and obesity.

Cardiovascular Diseases : Exploring potential as anticoagulants or antihypertensive agents.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is poised to play an increasingly critical role in accelerating the discovery and development of novel this compound-based therapeutics. In silico techniques allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery.

Molecular docking and molecular dynamics (MD) simulations are central to this effort. These methods are used to predict how THIQ derivatives bind to the active site of a target protein, providing insights into the key interactions that drive biological activity. mdpi.comrsc.orgtandfonline.comnih.gov For example, docking studies have been used to understand the binding of THIQ analogs to targets like HIV-1 reverse transcriptase and the mTOR active site. mdpi.comrsc.org Future studies will leverage these techniques to screen large virtual libraries of 6-amino-THIQ derivatives and to refine the structures of promising hits to maximize their binding affinity and stability. mdpi.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. nih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can identify the key chemical properties that influence potency. nih.gov This information guides the design of new analogs with enhanced therapeutic effects. Multi-QSAR modeling has been applied to THIQ derivatives to understand their activity as HDAC8 inhibitors, and this approach can be extended to other target classes. nih.gov

Other important computational strategies include:

Pharmacophore Modeling : Identifying the essential 3D arrangement of chemical features required for biological activity, which can be used to search for novel scaffolds or design new molecules. nih.govmdpi.com

In Silico ADMET Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics. tandfonline.commdpi.comtandfonline.com

Integration with Combinatorial Chemistry and High-Throughput Screening

The synergy between combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for drug discovery. This paradigm is particularly well-suited for exploring the vast chemical space around the this compound scaffold.

Future research will focus on the synthesis of large, focused libraries of 6-amino-THIQ derivatives. By systematically varying the substituents at different positions on the THIQ ring, chemists can generate thousands of related compounds. The use of MCRs is especially valuable here, as it allows for the rapid and efficient creation of diverse molecular structures from a set of simple building blocks. nih.govmdpi.com Computational combinatorial chemistry can be used to design these libraries in silico before synthesis to ensure they cover a relevant and diverse chemical space. nih.gov

Once synthesized, these libraries will be subjected to High-Throughput Screening (HTS) , where they are rapidly tested against a multitude of biological targets. HTS assays can identify "hits"—compounds that show activity against a specific protein or cellular pathway. This approach enables the parallel exploration of numerous therapeutic possibilities for the 6-amino-THIQ scaffold, significantly increasing the probability of discovering novel lead compounds for a wide range of diseases.

Stereoselective Synthesis of Enantiopure this compound Analogs

Many biologically active THIQ compounds are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure analogs of this compound is critical for developing safe and effective drugs.

A major focus of future research will be the development of robust and efficient catalytic asymmetric methods for THIQ synthesis. This includes:

Asymmetric Hydrogenation and Transfer Hydrogenation : These techniques use chiral catalysts to reduce prochiral precursors like imines or enamines, leading to the formation of one enantiomer in high excess. Significant progress has been made in this area using both transition-metal catalysts and organocatalysts. tandfonline.com

Use of Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a chemical transformation stereoselectively. The auxiliary is then removed to yield the enantiopure product. mdpi.com

Enantioselective Pictet-Spengler Reactions : Developing chiral catalysts (either Brønsted acids or Lewis acids) that can control the stereochemical outcome of this key cyclization reaction is an ongoing area of research.

The availability of enantiopure 6-amino-THIQ building blocks will allow for a more precise understanding of structure-activity relationships and the specific interactions of each stereoisomer with its biological target. This is an essential step in the optimization of lead compounds and the development of next-generation therapeutics based on this versatile scaffold.

Q & A

Q. What are the standard synthetic routes for 1,2,3,4-tetrahydroisoquinolin-6-amine, and how are reaction conditions optimized?

The synthesis of this compound typically employs cyclization reactions such as the Pictet–Spengler reaction , which involves condensation of biogenic amines with aldehydes or α-keto acids . Key steps include:

- Starting materials : Benzaldehydes and malonic acid derivatives are common precursors.

- Reaction optimization : Temperature control (e.g., reflux conditions), solvent selection (e.g., DMSO for polar intermediates), and catalysts (e.g., HCl for acid catalysis) are critical for yield and purity .

- Reductive amination : For derivatives with alkyl substituents, nitro-group reduction using Pd/C under hydrogen or LiAlH4 in THF is employed .

Q. Which spectroscopic techniques are used to confirm the structural integrity of this compound derivatives?

Structural validation relies on:

- NMR spectroscopy : ¹H NMR identifies aliphatic (δ 1.4–3.3 ppm) and aromatic protons (δ 6.3–7.1 ppm), while ¹³C NMR confirms carbon environments (e.g., methyl groups at δ 20–30 ppm) .

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) are diagnostic .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 248.2 [M+1]) confirm molecular weight .

Q. What are the known biological activities of this compound derivatives?

Reported activities include: